REACTION_CXSMILES
|
[C:1]([N:20]1[N:24]=[N:23][C:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[N:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=NN=N1.C([Li])CCC.[Li].C[Mg]Cl.I[C:46]1[CH:51]=[CH:50][C:49]([CH3:52])=[CH:48][CH:47]=1>C1COCC1.[Ni].[Cl-].[Zn+2].[Cl-].Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Zn]>[C:1]([N:20]1[N:24]=[N:23][C:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[C:46]2[CH:51]=[CH:50][C:49]([CH3:52])=[CH:48][CH:47]=2)=[N:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:8.9.10,^1:40,64,83|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
aryllithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
51.3 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=C(N=N1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1
|
Name
|
|
Quantity
|
28.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared above
|
Type
|
TEMPERATURE
|
Details
|
The catalyst solution was warmed to 20° C.
|
Type
|
TEMPERATURE
|
Details
|
that maintained the reaction temperature between 20° to 25° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
8.0 g of SuperCel (filter aid)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
followed by the addition of concentrated ammonium hydroxide (15 mL) over 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The heterogeneous solution was aged at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with THF (50 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with a mixture of saturated NaCl (80 mL) and saturated NaHCO3 (30 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The THF layer was dried with anhydrous Na2CO3 (30 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
The THF was further distilled in vacuo while the temperature of the mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 40° to 45° C
|
Type
|
ADDITION
|
Details
|
Cyclohexane was added periodically
|
Type
|
TEMPERATURE
|
Details
|
to maintain the volume at 200 mL
|
Type
|
ADDITION
|
Details
|
When the amount of THF dropped to ≤3 percent
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
Hexanes (150 mL) was then added
|
Type
|
WAIT
|
Details
|
the mixture further aged at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
WASH
|
Details
|
washed with hexanes (100 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=C(N=N1)C1=C(C=CC=C1)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |